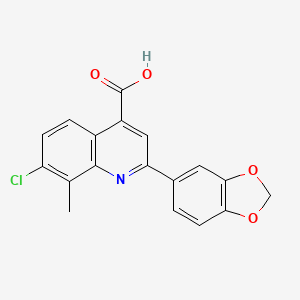
4-(2-Aminoethoxy)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted anilines is a topic of interest in several papers. For instance, substituted 2-aminobiphenyls have been prepared from arylhydrazine hydrochlorides and anilines using dioxygen from air as an oxidant, which suggests that similar oxidative radical arylation methods could potentially be applied to synthesize 4-(2-Aminoethoxy)aniline dihydrochloride . Additionally, the synthesis of various aniline derivatives, such as the key intermediate for the CCR5 antagonist TAK-779, involves reductive alkylation and alkylation reactions, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their chemical properties and reactivity. The papers describe the characterization of novel aniline-based monomers and polymers using techniques such as infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques could also be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions. For example, the polymerization of aniline heterodimers to yield sulfonated polyaniline and the copolymerization of aniline with other monomers are discussed. These reactions are indicative of the reactivity of aniline derivatives and could provide a framework for understanding the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The corrosion inhibition properties of a pyridine derivative of aniline on mild steel in hydrochloric acid , and the electrochemical properties of polymers based on aniline monomers [3, 5, 7] are explored in the papers. These studies highlight the importance of molecular structure in determining properties such as corrosion inhibition efficiency and electrical conductivity, which would also be relevant for the analysis of this compound.
Aplicaciones Científicas De Investigación
Advanced Material Synthesis
Aniline derivatives have been utilized in the synthesis of novel materials with specific functionalities. For instance, Hofmann et al. (2014) demonstrated the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines, highlighting the utility of aniline derivatives in creating compounds with potential applications in materials science and organic chemistry (Hofmann, Jasch, & Heinrich, 2014). Similarly, Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in synthesizing dendritic melamines, indicating the potential of aniline derivatives in developing new dendritic structures with applications in nanotechnology and materials science (Morar et al., 2018).
Sensing and Detection Technologies
Aniline derivatives have found applications in the development of sensing and detection technologies. Fusco et al. (2017) developed an immunosensor for the detection of 2,4-Dichlorophenoxy Acetic Acid, employing aniline-based copolymers to enhance electrode conductivity for more sensitive antigen detection (Fusco et al., 2017). This work underscores the role of aniline derivatives in creating highly sensitive and specific sensors for environmental monitoring and agricultural management.
Corrosion Inhibition
The corrosion inhibition properties of aniline derivatives on metal surfaces have been a subject of study, illustrating their potential in protecting metals against corrosion. Xu et al. (2015) investigated the effectiveness of a pyridine derivative, highlighting the role of aniline derivatives as mixed-type inhibitors in corrosion protection (Xu et al., 2015).
Environmental Applications
The degradation pathways and environmental fate of aniline derivatives have been studied to understand their impact on ecosystems. Khan et al. (2013) reported on the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp., providing insights into the biodegradation mechanisms of aniline derivatives and their potential for bioremediation strategies (Khan, Pal, Vikram, & Cameotra, 2013).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2-aminoethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-5-6-11-8-3-1-7(10)2-4-8;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWMFXSGVQEMCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

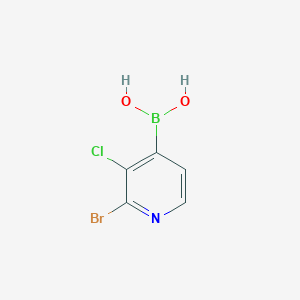
![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
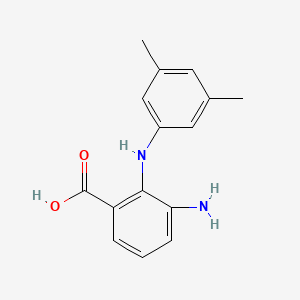
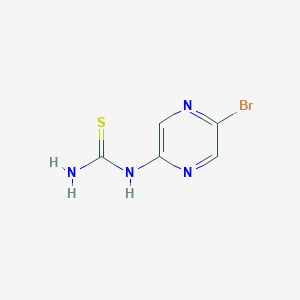
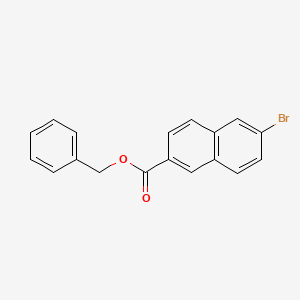

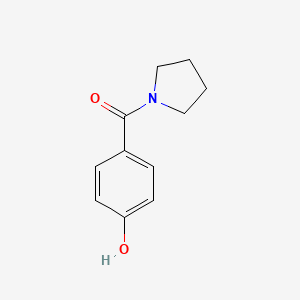
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
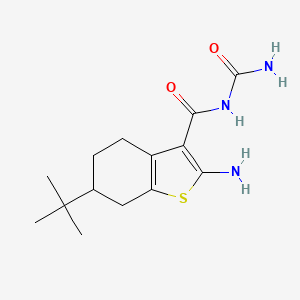
![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
